molecular formula C30H46O6S B601972 Fulvestrant Impurity 2 CAS No. 1621885-80-0

Fulvestrant Impurity 2

货号 B601972
CAS 编号: 1621885-80-0
分子量: 534.76
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fulvestrant Impurity 2, also known as Fulvestrant EP Impurity C, is an impurity standard of Fulvestrant . Fulvestrant is an estrogen receptor antagonist used for the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women .


Synthesis Analysis

The synthesis of fulvestrant is a 6-stage process, which results in a mixture of two diastereoisomers, Fulvestrant Sulphoxide A and B . The ratio of these isomers is tightly controlled by HPLC .


Chemical Reactions Analysis

The analysis of Fulvestrant and its impurities, including Fulvestrant Impurity 2, can be carried out using gas chromatography and high-performance liquid chromatography . The levels of Fulvestrant and related impurities can be quantified using HPLC .

科学研究应用

Breast Cancer Treatment

Fulvestrant Impurity 2: is primarily studied for its role in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women . It acts as an estrogen receptor antagonist, blocking the action of estrogen on cancer cells, which can slow down or stop the growth of certain breast tumors .

Analytical Chemistry

In analytical chemistry, Fulvestrant Impurity 2 is used as a reference compound for the quantification of Fulvestrant in pharmaceutical formulations. Techniques like capillary gas chromatography and high-performance liquid chromatography (HPLC) are employed to analyze the active and inactive ingredients and impurities in Fulvestrant injections .

Pharmacokinetics

The impurity profile of Fulvestrant, including Fulvestrant Impurity 2 , is crucial for understanding the drug’s pharmacokinetics. The impurity levels are quantified using HPLC to ensure the safety and efficacy of the drug .

Drug Formulation

Fulvestrant Impurity 2: plays a role in the development of oil-based pre-filled syringe injection matrix formulations. A novel UPLC-PDA isocratic method has been developed for the quantification of Fulvestrant in these formulations, which is essential for ensuring the correct dosage and stability of the drug .

Stability Testing

Stability-indicating methods are vital for assessing the shelf life and degradation of pharmaceuticalsFulvestrant Impurity 2 is used in stability tests to determine the drug’s behavior under various forced degradation conditions, such as acidic and alkaline hydrolysis, oxidation, photolysis, metallic, and thermal degradation .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fulvestrant Impurity 2 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-(4-Bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid", "2-(4-Bromophenyl)acetic acid", "Thionyl chloride", "Triethylamine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 4-(4-Bromophenyl)-2-methyl-1,2,3-thiadiazole-5-carboxylic acid to its acid chloride derivative using thionyl chloride and triethylamine in ethyl acetate.", "Step 2: Reaction of the acid chloride derivative with 2-(4-Bromophenyl)acetic acid in the presence of triethylamine and methanol to form the desired product.", "Step 3: Purification of the product by recrystallization from a mixture of methanol and water." ] }

CAS 编号

1621885-80-0

产品名称

Fulvestrant Impurity 2

分子式

C30H46O6S

分子量

534.76

纯度

> 95%

数量

Milligrams-Grams

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。